Methyl Paraben-13C6
Overview
Description
Methyl Paraben-13C6, also known as this compound, is a useful research compound. Its molecular formula is C₂¹³C₆H₈O₃ and its molecular weight is 158.1. The purity is usually 95%.
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Scientific Research Applications
Overview of Parabens in Aquatic Environments
Parabens, including methyl paraben, are widely used as preservatives in various products. Despite treatments that can eliminate them from wastewater, parabens persist in low concentrations in effluents and are ubiquitous in surface water and sediments. This is attributed to the continuous introduction into the environment from the consumption of paraben-based products. Methyl paraben, along with propylparaben, is predominantly found, mirroring their common use in consumer products. The presence of parabens in aquatic environments and their potential as weak endocrine disruptors necessitates further research into their fate and behavior in these settings (Haman et al., 2015).
Health Aspects and Toxicity of Methyl Paraben
Methyl paraben is recognized for its antimicrobial properties and has been utilized as a preservative in foods, drugs, and cosmetics for over 50 years. It is known for its rapid absorption and excretion in humans without evidence of accumulation. Despite its practical non-toxic nature through oral and parenteral routes, there are reported cases of contact sensitivity and allergic reactions associated with its use. These reactions are particularly noted when products containing parabens are applied to damaged or broken skin. This calls for a deeper understanding of methyl paraben's toxicological profile and its implications for human health (Soni et al., 2002).
Analytical Methods for Methyl Paraben Identification in Cosmetics
The quantification and analysis of methyl paraben in cosmetic products are crucial for ensuring consumer safety and regulatory compliance. Various analytical methods, including spectrophotometry and high-performance liquid chromatography (HPLC), are employed to determine the concentration of methyl paraben in these products. The choice of method often depends on the complexity of the sample and the need for accurate quantification. This underscores the importance of reliable analytical techniques in the monitoring and control of paraben concentrations in cosmetics (Mallika J.B.N et al., 2014).
Endocrine Disrupting Potential of Parabens
The endocrine-disrupting potential of parabens, including methyl paraben, has been a subject of concern. Studies indicate that parabens can interfere with hormone function, potentially leading to adverse health effects. The mechanism of this disruption, particularly in relation to estrogenic activity, requires further investigation to fully understand the implications for human health, especially in vulnerable populations such as children and pregnant women (Boberg et al., 2010).
Environmental and Human Health Concerns
Recent research has raised concerns about the presence of parabens in consumer products, environmental matrices, and human populations, highlighting the potential for endocrine-disrupting effects and other adverse health outcomes. The widespread detection of parabens in various matrices and the high levels found in certain populations underscore the need for further studies to assess the risk and develop appropriate regulatory responses (Wei et al., 2021).
Mechanism of Action
Target of Action
Methyl Paraben-13C6 primarily targets microorganisms . It is used as an antimicrobial preservative in foods, agents, and cosmetics . The compound’s primary role is to inhibit the growth of these microorganisms, thereby extending the shelf life of the products it is used in .
Mode of Action
The physiologic effect of this compound is achieved through increased histamine release and cell-mediated immunity . Histamine is a compound that is involved in local immune responses as well as regulating physiological function in the gut and acting as a neurotransmitter.
Biochemical Pathways
It is known that the compound can affect the release of histamine, a key player in immune responses
Pharmacokinetics
It is known that the compound is stable and non-volatile , which suggests that it may have good bioavailability
Result of Action
The primary result of this compound’s action is the inhibition of microorganism growth . This makes it an effective preservative in various products, including foods, agents, and cosmetics . Additionally, the compound’s ability to increase histamine release and promote cell-mediated immunity suggests that it may have effects at the cellular and molecular levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound is soluble in acetone , which means that its action may be affected by the presence of this solvent. Additionally, the compound is stable and non-volatile , suggesting that it may be resistant to changes in temperature and pressure.
Biochemical Analysis
Biochemical Properties
Methyl Paraben-13C6 (in Acetone) interacts with various biomolecules in biochemical reactions . Its antimicrobial properties are attributed to its ability to inhibit the growth of microorganisms
Cellular Effects
This compound (in Acetone) has been found to induce cell death by affecting the growth, cell-cycle arrest, and apoptosis of human placental BeWo cells . It has been observed to increase the protein level of cyclin B1, which arrested the cell cycle at sub-G1 status, and decreased the proportion of BeWo cells in the G2/M phase .
Molecular Mechanism
The molecular mechanism of this compound (in Acetone) involves its interaction with various biomolecules at the molecular level . It has been observed to induce caspase-3-mediated apoptosis in a time- and dose-dependent manner . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being studied.
Temporal Effects in Laboratory Settings
It has been observed that methylparaben, a similar compound, showed temporal changes in concentrations in a study conducted in Japan .
Metabolic Pathways
This compound (in Acetone) is involved in various metabolic pathways . It is used in isotope labeling experiments to track the metabolic pathways and kinetic changes of the compound .
Properties
IUPAC Name |
methyl 4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,9H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCFILQKKLGQFO-WBJZHHNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30894090 | |
Record name | methyl 4-hydroxy(13C6)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30894090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1581694-95-2 | |
Record name | methyl 4-hydroxy(13C6)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30894090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.